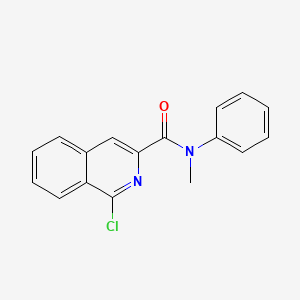
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a chemical compound that has gained significant interest in scientific research for its potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been synthesized through various methods. In
科学研究应用
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has shown potential applications in medicinal chemistry. It has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been studied for its potential antitumor and anti-inflammatory activities.
作用机制
The mechanism of action of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is not fully understood. However, it has been suggested that its inhibitory activity on enzymes such as acetylcholinesterase and carbonic anhydrase may be due to its ability to bind to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide in lab experiments is its high yield of synthesis. Additionally, it has shown potential applications in medicinal chemistry, making it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
未来方向
There are several future directions for research on 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide. One direction is to further investigate its potential as an inhibitor of enzymes involved in neurodegenerative diseases. Another direction is to study its potential antitumor and anti-inflammatory activities in more depth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
In conclusion, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a promising compound for scientific research in medicinal chemistry. Its high yield of synthesis and potential applications in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases make it a compound of interest. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
合成方法
The synthesis of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been achieved through various methods. One of the most commonly used methods is the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide with a yield of over 80%. Other methods include the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and phosphoryl chloride or phosphorus pentachloride.
属性
IUPAC Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(18)19-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEYDFSBWDSPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

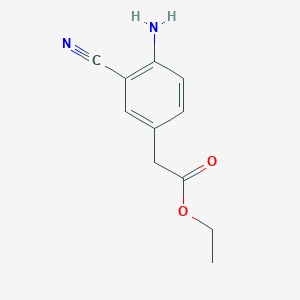
![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)
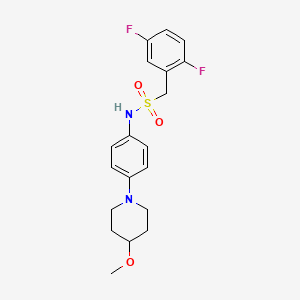
![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
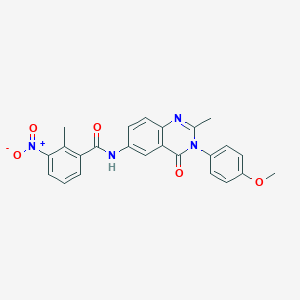
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
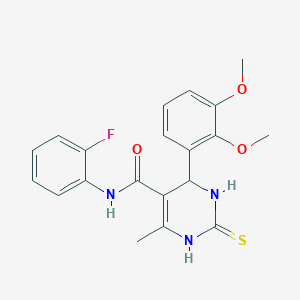
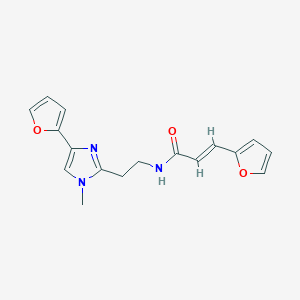
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)